molecular formula C14H13FN2O4S B5353321 2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide

2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide

Cat. No.: B5353321
M. Wt: 324.33 g/mol
InChI Key: VTEGZZASFGKLMN-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C14H13FN2O4S. It is known for its unique chemical structure, which includes a fluorine atom, a methoxy group, and a sulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the sulfamoyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-fluorophenyl)benzamide: Similar structure but lacks the methoxy and sulfamoyl groups.

    2-fluoro-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the sulfamoyl group.

    2-fluoro-N-(2-sulfamoylphenyl)benzamide: Similar structure but lacks the methoxy group

Uniqueness

2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide is unique due to the presence of all three functional groups (fluorine, methoxy, and sulfamoyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S/c1-21-13-7-6-9(22(16,19)20)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEGZZASFGKLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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